An In-Depth Technical Guide to the Mechanism of Borylation for 9-Methyl-9H-carbazol-2-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Borylated Carbazoles Carbazole derivatives are privileged scaffolds in medicinal chemistry and materials science, forming...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Borylated Carbazoles
Carbazole derivatives are privileged scaffolds in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, organic light-emitting diodes (OLEDs), and functional polymers. The introduction of a boronate ester group onto the carbazole framework via C-H borylation is a transformative synthetic strategy. This functionalization opens a gateway for a multitude of subsequent cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the facile construction of complex molecular architectures. This guide provides an in-depth exploration of the mechanism of iridium-catalyzed C-H borylation, with a specific focus on the regiochemical outcomes for 9-methyl-9H-carbazol-2-ol derivatives. Understanding the nuances of this reaction is paramount for the rational design and synthesis of novel carbazole-based compounds in drug discovery and materials development.
The Core Mechanism: Iridium-Catalyzed C-H Borylation
The most prevalent and efficient method for the direct borylation of aromatic C-H bonds is catalyzed by iridium complexes. The generally accepted mechanism involves a catalytic cycle that shuttles between Ir(III) and Ir(V) oxidation states.[1][2][3]
The catalytic cycle can be dissected into several key steps:
Catalyst Activation: The reaction is typically initiated with an iridium(I) precatalyst, such as [Ir(OMe)(COD)]₂ (COD = 1,5-cyclooctadiene), which reacts with a ligand (commonly a bipyridine derivative like 4,4'-di-tert-butyl-2,2'-bipyridine, dtbpy) and the boron source, bis(pinacolato)diboron (B₂pin₂), to generate the active Ir(III) tris(boryl) catalyst.[2]
C-H Oxidative Addition: The aromatic substrate's C-H bond adds to the coordinatively unsaturated 16-electron Ir(III) center, formed after the dissociation of a ligand (e.g., cyclooctene), resulting in an 18-electron Ir(V) hydride intermediate.[3] This step is often the rate-determining step of the catalytic cycle.
Reductive Elimination: The newly formed C-B bond is created through reductive elimination from the Ir(V) intermediate, releasing the borylated aromatic product. This step regenerates an Ir(III) species.
Catalyst Regeneration: The Ir(III) complex is regenerated to the active tris(boryl) catalyst by reaction with the diboron reagent, completing the catalytic cycle.
Navigating the Unseen: A Technical Guide to the Safe Handling of 6-(1,3,2-Dioxaborolan-2-YL)-9-methyl-9H-carbazol-2-OL
For the pioneering researchers, scientists, and drug development professionals venturing into novel molecular territories, the synthesis and application of complex chemical entities present both immense opportunity and i...
Author: BenchChem Technical Support Team. Date: April 2026
For the pioneering researchers, scientists, and drug development professionals venturing into novel molecular territories, the synthesis and application of complex chemical entities present both immense opportunity and inherent risk. This guide provides an in-depth examination of the material safety, handling, and emergency protocols for 6-(1,3,2-Dioxaborolan-2-YL)-9-methyl-9H-carbazol-2-OL, a molecule of significant interest in contemporary research. In the absence of a specific Material Safety Data Sheet (MSDS) for this compound, this document synthesizes authoritative data from structurally related boronic acid pinacol esters and carbazole derivatives to establish a robust framework for safe laboratory practices.
Compound Identification and Hazard Analysis
6-(1,3,2-Dioxaborolan-2-YL)-9-methyl-9H-carbazol-2-OL is a heterocyclic aromatic compound featuring a carbazole nucleus, a boronic acid pinacol ester functional group, and a hydroxyl group. This unique combination of moieties dictates its reactivity and, consequently, its hazard profile.
Carbazole Moiety: Carbazole and its derivatives are known to possess a range of biological activities.[1] However, some substituted carbazoles have been identified as potential carcinogens and skin sensitizers.[2][3][4] Therefore, it is prudent to handle this compound with the assumption of potential long-term health effects.
Boronic Acid Pinacol Ester Moiety: Boronic acids and their esters are widely used in organic synthesis, most notably in Suzuki cross-coupling reactions. While generally considered to have low acute toxicity, they can cause skin and serious eye irritation.[5][6] They may also cause respiratory irritation.
Hydroxyl Moiety: The phenolic hydroxyl group can impart acidic properties and may contribute to skin and eye irritation.
Based on this analysis, the primary hazards associated with 6-(1,3,2-Dioxaborolan-2-YL)-9-methyl-9H-carbazol-2-OL are anticipated to be:
Skin Irritation
Serious Eye Irritation
Respiratory Tract Irritation
Potential for Skin Sensitization
Suspected Carcinogenicity (based on the carbazole core)
A comprehensive understanding of these potential hazards is the first step toward implementing effective safety protocols.
Exposure Controls and Personal Protection: A Mandate for Caution
Given the potential for both acute and chronic health effects, a stringent personal protective equipment (PPE) regimen is non-negotiable. The following table outlines the minimum required PPE for handling this compound.
PPE Category
Specification
Rationale
Eye and Face Protection
Chemical safety goggles with side shields or a full-face shield.[5][7][8]
Protects against splashes and airborne particles that could cause serious eye irritation.
Hand Protection
Nitrile or neoprene gloves (double gloving is recommended).[2][9]
Provides a barrier against skin contact, which can lead to irritation and potential sensitization.
Body Protection
A flame-resistant lab coat that is fully fastened.[10][11]
Protects against accidental spills and contamination of personal clothing.
Respiratory Protection
A NIOSH-approved respirator should be used if there is a risk of inhaling dust, especially when handling the solid compound outside of a certified chemical fume hood.[8][12]
Prevents respiratory tract irritation from airborne particles.
Footwear
Closed-toe shoes.
Protects feet from spills and falling objects.
Engineering Controls: All handling of 6-(1,3,2-Dioxaborolan-2-YL)-9-methyl-9H-carbazol-2-OL, including weighing and solution preparation, must be conducted within a certified chemical fume hood to minimize the risk of inhalation.[9] An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[5]
Safe Handling, Storage, and Disposal: A Lifecycle Approach
Handling
Avoid Dust Formation: When handling the solid compound, minimize the generation of dust.[2][7][8][10]
Ventilation: Always work in a well-ventilated area, preferably a chemical fume hood.[10][11][12][13]
Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[2] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2][8][13]
Avoid Incompatibilities: Keep the compound away from strong oxidizing agents and strong bases.[4]
Storage
Store 6-(1,3,2-Dioxaborolan-2-YL)-9-methyl-9H-carbazol-2-OL in a tightly closed container in a cool, dry, and well-ventilated area.[4][10][13] The recommended storage temperature is typically between 15-25°C, though for long-term stability, refrigeration (2-8°C) may be advisable, as is common for many boronic acid derivatives.[7][14]
Disposal
This compound and any contaminated materials must be treated as hazardous waste.[7][9][10]
Waste Segregation: Use separate, clearly labeled, and sealed containers for solid and liquid waste.[9]
Prohibited Disposal: Under no circumstances should this chemical be disposed of down the drain or in regular trash.[7][9][15]
Decontamination: Glassware and surfaces should be decontaminated. A rinse with a pH 10 buffer solution followed by a 10% bleach solution can be effective for some boronic acid derivatives, but all rinsates must be collected as hazardous waste.[9]
Consult EHS: Always consult with your institution's Environmental Health and Safety (EHS) office for specific disposal guidelines.[3][15]
Emergency Procedures: Preparedness and Response
First-Aid Measures
Exposure Route
First-Aid Protocol
Inhalation
Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5][8][11][12]
Skin Contact
Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[5][8][12]
Eye Contact
Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][8][12][13]
Ingestion
Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8][12][16]
Accidental Release Measures
The response to a spill will depend on its size and location.
Minor Spills (within a chemical fume hood):
Absorb the spill with an inert absorbent material (e.g., vermiculite, sand).[2]
Carefully sweep or scoop the material into a designated hazardous waste container.[2]
Wipe the area with a damp cloth, collecting all cleanup materials for hazardous waste disposal.[9]
Major Spills (or spills outside of a fume hood):
Evacuate the immediate area and alert colleagues.[9][10]
Contact your institution's EHS office immediately.[9]
Prevent entry into the affected area until it has been deemed safe by trained personnel.[9]
Visualizing Safety: Workflows and Protocols
To further clarify the necessary safety procedures, the following diagrams illustrate key workflows.
Caption: Standard workflow for handling 6-(1,3,2-Dioxaborolan-2-YL)-9-methyl-9H-carbazol-2-OL.
Caption: Decision tree for responding to an accidental spill.
Conclusion
The responsible advancement of science, particularly in the realm of drug discovery and development, necessitates an unwavering commitment to safety. While 6-(1,3,2-Dioxaborolan-2-YL)-9-methyl-9H-carbazol-2-OL holds promise as a research compound, its structural components warrant a cautious and informed approach to its handling. By adhering to the comprehensive guidelines outlined in this technical guide, researchers can mitigate risks, ensure a safe laboratory environment, and continue their vital work with confidence.
References
Benchchem. (n.d.). Proper Disposal of (2-Cyano-3-methoxyphenyl)boronic Acid.
Santa Cruz Biotechnology. (n.d.). [4-(1H-Imidazol-2-yl)phenyl]boronic acid, pinacol ester Safety Data Sheet.
Santa Cruz Biotechnology. (n.d.). Carbazole Safety Data Sheet.
Apollo Scientific. (n.d.). Vinylboronic acid, pinacol ester Safety Data Sheet.
ChemicalBook. (2025). SPIRO[2.5]OCT-5-EN-6-YL BORONIC ACID PINACOL ESTER Safety Data Sheet.
Carl ROTH. (n.d.). Safety Data Sheet: Carbazole.
Echemi. (n.d.). 7H-Benzo[c]pyrido[3,2-g]carbazole Safety Data Sheets.
Application Note: Advanced Suzuki-Miyaura Cross-Coupling Protocols for 6-(1,3,2-Dioxaborolan-2-YL)-9-methyl-9H-carbazol-2-OL
Executive Summary & Molecular Profiling The compound 6-(1,3,2-Dioxaborolan-2-YL)-9-methyl-9H-carbazol-2-OL is a highly versatile, bifunctional building block extensively utilized in the synthesis of organic light-emittin...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Molecular Profiling
The compound 6-(1,3,2-Dioxaborolan-2-YL)-9-methyl-9H-carbazol-2-OL is a highly versatile, bifunctional building block extensively utilized in the synthesis of organic light-emitting diodes (OLEDs), organic semiconductors, and targeted pharmaceutical agents.
This molecule presents a unique synthetic profile due to its dual functionality:
C6 Pinacol Boronate Ester (Bpin): Serves as the active nucleophilic site for Suzuki-Miyaura cross-coupling. Pinacol esters are favored over free boronic acids due to their exceptional stability and resistance to protodeboronation[1][2].
C2 Unprotected Hydroxyl Group (-OH): Acts as a handle for downstream functionalization (e.g., triflation, etherification) but introduces specific stoichiometric and pH-related challenges during basic cross-coupling conditions.
This guide provides authoritative, field-proven protocols for executing high-yield Suzuki-Miyaura couplings with this substrate, detailing the mechanistic causality behind catalyst selection, base stoichiometry, and workup procedures.
Mechanistic Insights: The Catalytic Cycle & Causality
To achieve high yields, researchers must move beyond rote protocol execution and understand the specific molecular dynamics at play.
The Role of Trace Water: While Bpin esters are highly stable and allow for standard chromatographic purification[3], this stability makes direct transmetalation sluggish. Trace water is critical in the reaction mixture; it partially hydrolyzes the boronate ester in situ to the more reactive boronic acid or forms a hydroxyboronate intermediate, which significantly accelerates transmetalation to the Palladium(II) center[4].
Causality of Base Stoichiometry: The C2 hydroxyl group on the carbazole core is mildly acidic (pKa ~9.5–10.5). In the presence of standard coupling bases (e.g.,
K2CO3
,
K3PO4
), this proton is abstracted to form a carbazolate anion. If a standard 2.0 equivalents of base are used, 1.0 equivalent is immediately consumed by the -OH group. This leaves an insufficient concentration of base to facilitate the crucial ligand exchange step (forming the Pd-OAr complex prior to transmetalation). Therefore, a minimum of 3.0 to 3.5 equivalents of base is strictly required.
Electronic Effects on Transmetalation: The deprotonation of the C2-OH group increases the electron density across the carbazole
π
-system. This electron-rich state enhances the nucleophilicity of the C6-boronate, inherently accelerating the transmetalation step compared to electron-deficient aryl boronates[2].
Fig 1: Suzuki-Miyaura catalytic cycle adapted for Carbazole-Bpin transmetalation.
Workflow & Experimental Design
The selection of the catalyst and solvent system is dictated entirely by the electrophile (Aryl-X). Aryl chlorides possess a higher bond dissociation energy (~96 kcal/mol) compared to aryl bromides (~81 kcal/mol), making oxidative addition the rate-limiting step. To overcome this, electron-rich, sterically bulky biaryl phosphine ligands like SPhos must be employed to promote the formation of a highly active monoligated Pd(0) species[4].
Fig 2: Decision matrix for catalyst and condition selection based on halide type.
Quantitative Data: Condition Optimization
The following table summarizes the optimized parameters for coupling 6-(1,3,2-Dioxaborolan-2-YL)-9-methyl-9H-carbazol-2-OL with various electrophiles.
Electrophile Type
Catalyst System
Base (Equiv.)
Solvent System
Temp / Time
Expected Yield
Aryl Iodide
5 mol%
Pd(PPh3)4
K2CO3
(3.0 eq)
1,4-Dioxane /
H2O
(4:1)
80 °C / 8 h
> 90%
Aryl Bromide
5 mol%
Pd(dppf)Cl2
K2CO3
(3.0 eq)
1,4-Dioxane /
H2O
(4:1)
90 °C / 12 h
85 - 95%
Aryl Chloride
2 mol%
Pd(OAc)2
4 mol% SPhos
K3PO4
(3.5 eq)
Toluene /
H2O
(10:1)
100 °C / 16 h
80 - 90%
Sterically Hindered
2 mol%
Pd(OAc)2
4 mol% XPhos
K3PO4
(3.5 eq)
THF /
H2O
(10:1)
80 °C / 24 h
70 - 85%
Detailed Experimental Protocols
Protocol A: Standard Coupling (For Aryl Bromides and Iodides)
Designed for robust, general-purpose coupling utilizing readily available catalysts.
Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 6-(1,3,2-Dioxaborolan-2-YL)-9-methyl-9H-carbazol-2-OL (1.0 mmol, 1.0 eq), the aryl bromide (1.1 mmol, 1.1 eq),
Pd(dppf)Cl2
(0.05 mmol, 5 mol%), and anhydrous
K2CO3
(3.0 mmol, 3.0 eq).
Atmosphere Exchange: Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with ultra-high purity Argon. Repeat this cycle three times. Causality: Oxygen promotes oxidative homocoupling of the boronate, reducing yield.
Solvent Addition: Syringe in 8.0 mL of degassed 1,4-Dioxane and 2.0 mL of degassed deionized water.
Reaction: Replace the septum with a Teflon-lined screw cap under positive Argon flow. Heat the biphasic mixture in a pre-heated oil bath at 90 °C for 12 hours with vigorous stirring (800 rpm).
Workup: Cool to room temperature. Critical Step: Add 1M HCl dropwise until the aqueous layer reaches pH 5-6. Causality: The product exists as a water-soluble phenoxide salt under basic conditions. Acidification reprotonates the C2-OH, driving the product into the organic phase. Extract with Ethyl Acetate (
3×15
mL).
Purification: Wash the combined organic layers with brine, dry over
Na2SO4
, concentrate in vacuo, and purify via silica gel flash chromatography.
Utilizes Buchwald ligands to force oxidative addition into strong C-Cl bonds[4].
Preparation: In a nitrogen-filled glovebox, charge a vial with 6-(1,3,2-Dioxaborolan-2-YL)-9-methyl-9H-carbazol-2-OL (1.0 mmol, 1.0 eq), aryl chloride (1.2 mmol, 1.2 eq),
Pd(OAc)2
(0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and finely milled
K3PO4
(3.5 mmol, 3.5 eq).
Solvent Addition: Add 10.0 mL of anhydrous Toluene and 1.0 mL of degassed
H2O
. Seal the vial with a PTFE-lined crimp cap and remove from the glovebox.
Reaction: Heat the mixture at 100 °C for 16 hours.
Workup: Follow the exact acidification and extraction procedure outlined in Protocol A, Step 5.
Self-Validating Systems & Troubleshooting
To ensure scientific integrity, every reaction must be monitored through a self-validating analytical framework.
TLC Monitoring (The "Mini-Workup" Rule):
Issue: Spotting the reaction mixture directly onto a TLC plate will result in the product streaking heavily at the baseline due to the basic conditions ionizing the C2-OH group.
Solution: Withdraw a 50
μ
L aliquot, mix with 100
μ
L of 1M HCl and 200
μ
L of EtOAc in a microcentrifuge tube. Spot the upper organic layer. The starting Carbazole-Bpin is highly UV-active and stains brightly with
KMnO4
.
NMR Validation:
Successful coupling is definitively confirmed by the disappearance of the sharp singlet at
δ
~1.35 ppm (integrating to 12H), which corresponds to the four equivalent methyl groups of the pinacol ester.
Troubleshooting Protodeboronation:
If LC-MS indicates the presence of 9-methyl-9H-carbazol-2-ol (mass = 197.08 g/mol ) without the Bpin group, protodeboronation has occurred. While rare for pinacol esters[1][2], it can be mitigated by ensuring the reaction is strictly oxygen-free and reducing the reaction temperature by 10 °C.
Synthesis of OLED materials using 6-(1,3,2-Dioxaborolan-2-YL)-9-methyl-9H-carbazol-2-OL
An in-depth technical guide for materials scientists, synthetic chemists, and device engineers on utilizing asymmetric carbazole building blocks for advanced Organic Light-Emitting Diode (OLED) materials. Executive Summa...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth technical guide for materials scientists, synthetic chemists, and device engineers on utilizing asymmetric carbazole building blocks for advanced Organic Light-Emitting Diode (OLED) materials.
Executive Summary
The development of high-efficiency OLEDs, particularly those utilizing Thermally Activated Delayed Fluorescence (TADF) or phosphorescent emitters, relies heavily on the precise molecular engineering of host and emitter materials. 6-(1,3,2-Dioxaborolan-2-YL)-9-methyl-9H-carbazol-2-OL is a highly versatile, asymmetric bifunctional building block. It features a boronic acid pinacol ester (Bpin) at the 6-position and a hydroxyl group (-OH) at the 2-position of a 9-methylcarbazole core.
This guide details a robust, three-phase synthetic protocol to convert this building block into a state-of-the-art Donor-Acceptor-Donor' (D-A-D') bipolar host material, hereafter referred to as CzTrz-DPA . By leveraging the distinct reactivity of the Bpin and -OH groups, we can sequentially install an electron-transporting triazine acceptor and a hole-transporting diphenylamine donor, achieving the spatial separation of frontier molecular orbitals required for advanced optoelectronics [1].
Molecular Design Rationale
The choice of 6-(1,3,2-Dioxaborolan-2-YL)-9-methyl-9H-carbazol-2-OL is driven by three fundamental structure-property relationships in OLED chemistry:
Asymmetric 2,6-Substitution: Unlike the more common 3,6-substituted carbazoles, 2,6-substitution breaks the extended
π
-conjugation across the carbazole backbone. This structural twist maintains a high triplet energy (
T1
) level, which is critical for preventing reverse energy transfer from the dopant back to the host material [1].
Chemoselective Handles: The Bpin group is primed for immediate Suzuki-Miyaura cross-coupling with aryl halides [3]. The 2-hydroxyl group is relatively inert under standard basic Suzuki conditions, acting as a latent functional handle that can later be activated (via triflation) for Buchwald-Hartwig amination [2].
N-Methyl Protection: The methyl group at the 9-position prevents unwanted N-arylation during subsequent cross-coupling steps, ensuring strict regiocontrol.
Synthetic Mechanistic Workflow
The synthesis of the D-A-D' OLED material follows a self-validating, three-step linear sequence.
Synthetic workflow from the asymmetric carbazole building block to the final D-A-D' OLED material.
Experimental Protocols
Phase 1: Suzuki-Miyaura Cross-Coupling
Objective: Install the electron-transporting triazine acceptor at the 6-position.
Reagents: 6-(1,3,2-Dioxaborolan-2-YL)-9-methyl-9H-carbazol-2-OL (1.0 eq), 2-(4-bromophenyl)-4,6-diphenyl-1,3,5-triazine (1.05 eq), Pd(PPh
3
)
4
(0.05 eq), K
2
CO
3
(3.0 eq).
Solvent System: Toluene / Ethanol / Water (8:2:1 v/v/v).
Degassing: Charge a round-bottom flask with the carbazole building block, the bromophenyl-triazine, and K
2
CO
3
. Add the solvent mixture. Sparge the biphasic solution with ultra-pure N
2
for 30 minutes. Causality: Oxygen rapidly oxidizes the Pd(0) catalyst to inactive Pd(II) species, halting the catalytic cycle.
Catalyst Addition: Quickly add Pd(PPh
3
)
4
under positive N
2
pressure.
Reflux: Heat the mixture to 90 °C for 12 hours. Causality: The biphasic Toluene/Water system is crucial here. Water dissolves the inorganic base, while toluene dissolves the organic substrates. Ethanol acts as a phase-transfer bridge, maximizing the interfacial surface area where the transmetalation step of the Suzuki cycle occurs [3].
Validation & Workup: Monitor via TLC (DCM:Hexane 1:1). The disappearance of the highly fluorescent starting material indicates completion. Cool to room temperature, extract with ethyl acetate, wash with brine (to remove residual ethanol and salts), and dry over anhydrous MgSO
4
.
Purification: Concentrate and purify via silica gel column chromatography to yield Intermediate 1 (Triazine-Carbazol-2-ol).
Phase 2: Hydroxyl Activation via Triflation
Objective: Convert the inert 2-hydroxyl group into a highly reactive pseudohalide (triflate) for subsequent amination.
Reagents: Intermediate 1 (1.0 eq), Trifluoromethanesulfonic anhydride (Tf
2
O, 1.5 eq), Pyridine (3.0 eq).
Solvent System: Anhydrous Dichloromethane (DCM).
Preparation: Dissolve Intermediate 1 and pyridine in anhydrous DCM under an Ar atmosphere. Cool the flask to 0 °C in an ice bath.
Activation: Add Tf
2
O dropwise over 15 minutes. Causality: The reaction between the phenol-like hydroxyl and Tf
2
O is highly exothermic. Dropwise addition at 0 °C prevents localized heating, which could lead to the decomposition of the triazine moiety or the formation of dark, tarry byproducts.
Reaction: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 2 hours.
Validation & Workup: Quench the reaction carefully with saturated aqueous NaHCO
3
. Extract with DCM. The organic layer must be washed with 1M HCl to remove residual pyridine, followed by brine.
Purification: Pass through a short silica plug to yield Intermediate 2 (Triazine-Carbazol-2-OTf).
Pre-activation: In a glovebox, combine Pd
2
(dba)
3
and XPhos in a vial with 2 mL of toluene. Stir for 15 minutes. Causality: Pre-mixing allows the formation of the active L-Pd(0) monomer. XPhos (a bulky, electron-rich dialkylbiaryl phosphine) is specifically chosen because it excels at coupling aryl triflates with secondary amines. Its steric bulk accelerates the difficult reductive elimination step while completely suppressing
β
-hydride elimination, a common side reaction that lowers yields [2].
Coupling: In a Schlenk flask, dissolve Intermediate 2, diphenylamine, and t-BuONa in anhydrous toluene. Add the pre-activated catalyst solution.
Heating: Heat the sealed flask at 100 °C for 16 hours.
Validation & Workup: Cool to room temperature. The mixture will appear cloudy due to the precipitation of NaOTf salts. Filter through a pad of Celite to remove the salts and catalyst residues.
Purification: Purify via column chromatography, followed by temperature-gradient vacuum sublimation to achieve >99.9% purity (OLED grade). This yields the final CzTrz-DPA material.
Data Presentation & Validation Metrics
To ensure the synthesized material meets the rigorous standards required for OLED device fabrication, the following quantitative metrics should be validated.
Table 1: Experimental Yields and Purity Metrics across Synthesis Phases
Doped film (10 wt% in CBP) using an integrating sphere.
Note: The high
T1
(2.80 eV) confirms that the 2,6-substitution strategy successfully localized the triplet exciton, preventing extended conjugation across the carbazole core [1].
References
Rothmann, M. M., Fuchs, E., Schildknecht, C., Langer, N., Lennartz, C., Münster, I., & Strohriegl, P. (2011). Triazine Based Bipolar Host Materials for Blue Phosphorescent OLEDs. Organic Electronics.[Link]
Taeufer, T., & Pospech, J. (2020). Palladium-Catalyzed Synthesis of N,N-Dimethylanilines via Buchwald-Hartwig Amination of (Hetero)aryl Triflates. The Journal of Organic Chemistry.[Link]
Method
Application Note: Strategic Utilization of 6-(1,3,2-Dioxaborolan-2-YL)-9-methyl-9H-carbazol-2-OL in Pharmaceutical Intermediate Synthesis
Target Audience: Researchers, scientists, and drug development professionals. Content Type: Detailed Application Notes and Protocols.
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, scientists, and drug development professionals.
Content Type: Detailed Application Notes and Protocols.
Executive Summary
In the dynamic field of medicinal chemistry, the search for versatile and efficient building blocks is perpetual. Boronic acids and their pinacol esters have emerged as exceptionally versatile building blocks, enabling precise C-C bond formation via palladium-catalyzed cross-coupling[1]. Carbazole boronic acids, in particular, offer a powerful platform for constructing complex molecular architectures[2].
The compound 6-(1,3,2-Dioxaborolan-2-YL)-9-methyl-9H-carbazol-2-OL serves as a highly specialized, bivalent intermediate. By offering two orthogonal reactive sites—an electrophile-ready boronate ester at C6 and a nucleophilic hydroxyl group at C2—this scaffold allows for rapid, late-stage diversification. The 9H-carbazole core and its fused derivatives have recently found significant favor as pharmaceutical templates, particularly in the design of kinase inhibitors for oncology and central nervous system (CNS) indications[3].
Mechanistic Rationale & Structural Advantages
The architectural design of this intermediate is highly intentional, with each functional group serving a distinct chemical and pharmacological purpose:
C6-Boronate Ester: The 1,3,2-dioxaborolane (pinacol ester) acts as a stable, highly reactive handle for Suzuki-Miyaura cross-coupling. Furthermore, carbazole boronic esters are frequently utilized as key intermediates in both advanced materials and pharmaceutical synthesis due to their reliable transmetalation kinetics.
C2-Hydroxyl Group: This phenolic handle provides orthogonal reactivity. It can be alkylated to introduce solubilizing side chains (e.g., morpholine or piperazine derivatives) or converted into a trifluoromethanesulfonate (triflate) for subsequent Buchwald-Hartwig aminations[4].
N9-Methyl Protection: The N-methylation prevents competitive N-arylation during cross-coupling and stabilizes the electron-rich carbazole core against oxidative degradation. The synthesis and utilization of 9-methyl-9H-carbazol-2-ol derivatives have been well-documented in the development of bioactive compounds[5]. Pharmacologically, the methyl group modulates the topological polar surface area (tPSA), a critical parameter for blood-brain barrier (BBB) penetrance in neuro-oncology drugs.
Orthogonal Functionalization Workflow
The true value of this intermediate lies in its ability to undergo sequential, chemoselective transformations without the need for exhaustive protection/deprotection steps.
Figure 1: Orthogonal synthetic workflow leveraging the C6 and C2 handles of the carbazole scaffold.
Experimental Protocols: A Self-Validating System
As a Senior Application Scientist, I emphasize that a robust protocol must be self-validating. The following methodologies incorporate mechanistic causality and visual/analytical checkpoints to ensure reproducibility.
Objective: Couple a heteroaryl bromide to the C6 position while preserving the C2-OH.
Causality: We utilize
Pd(dppf)Cl2
because the large bite angle of the dppf ligand accelerates reductive elimination, minimizing boronic ester homocoupling. Aqueous
K3PO4
is selected as a mild base; stronger bases (like
NaOtBu
) would deprotonate the C2-OH (
pKa≈9.5
), causing the phenoxide to coordinate with the palladium center and stall the catalytic cycle.
Step-by-Step Procedure:
Preparation: In an oven-dried Schlenk flask under argon, charge 6-(1,3,2-Dioxaborolan-2-YL)-9-methyl-9H-carbazol-2-OL (1.0 equiv) and the target aryl bromide (1.1 equiv).
Catalyst Loading: Add
Pd(dppf)Cl2
(0.05 equiv).
Self-Validation Checkpoint: The catalyst must be a vibrant red/orange powder. Dark brown/black indicates premature
Pd(0)
degradation.
Solvent & Base: Add degassed 1,4-Dioxane, followed by a 2M aqueous solution of
K3PO4
(3.0 equiv) to create a 4:1 biphasic system.
Reaction: Heat the mixture to 85°C for 4-6 hours.
Self-Validation Checkpoint: Monitor via LC-MS. The disappearance of the boronic ester mass peak
[M+H]+
and the appearance of the coupled product confirms conversion.
Workup: Cool to room temperature. Quench with saturated aqueous
NH4Cl
. Extract with EtOAc (3x). Dry over anhydrous
Na2SO4
, concentrate in vacuo, and purify via flash chromatography.
Phase 2: C2-Hydroxyl Functionalization via Mitsunobu Reaction
Objective: Introduce a basic amine side chain (e.g., 2-morpholinoethan-1-ol) at the C2 position to improve aqueous solubility.
Causality: The Mitsunobu reaction operates under mild, neutral conditions, ensuring the newly formed C6-aryl bond remains intact. Triphenylphosphine (
PPh3
) and Diisopropyl azodicarboxylate (DIAD) form an active betaine intermediate that activates the primary alcohol for
SN2
displacement by the C2-phenoxide.
Step-by-Step Procedure:
Preparation: Dissolve the C6-aryl-9-methyl-9H-carbazol-2-OL intermediate (1.0 equiv), 2-morpholinoethan-1-ol (1.2 equiv), and
PPh3
(1.5 equiv) in anhydrous THF under argon.
Activation: Cool the mixture to 0°C. Dropwise add DIAD (1.5 equiv).
Self-Validation Checkpoint: The reaction mixture should turn pale yellow. A persistent deep orange color suggests unreacted DIAD, indicating that the betaine intermediate has failed to form (likely due to wet solvent).
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.
Purification: Concentrate directly and purify via reverse-phase HPLC (C18, Water/Acetonitrile with 0.1% TFA).
Quantitative Data: Reaction Optimization
The table below summarizes the optimization of the Phase 1 Suzuki-Miyaura coupling, demonstrating the critical nature of base and solvent selection in maintaining chemoselectivity.
Entry
Catalyst System
Base
Solvent System
Temp (°C)
Yield (%)
C2-OH Retention
1
Pd(PPh3)4
(5 mol%)
Na2CO3
(2M)
Toluene/EtOH/H₂O
90
45%
Moderate (Some oxidation)
2
Pd(dppf)Cl2
(5 mol%)
Cs2CO3
(2M)
DMF/H₂O
100
62%
Low (Phenoxide side-reactions)
3
Pd(dppf)Cl2
(5 mol%)
K3PO4
(2M)
1,4-Dioxane/H₂O
85
89%
Excellent (>98%)
4
Pd2(dba)3
/ XPhos
K3PO4
(2M)
1,4-Dioxane/H₂O
85
85%
Excellent (>98%)
Pharmacological Context: Kinase Inhibition
Carbazole derivatives synthesized from this intermediate are highly effective as ATP-competitive kinase inhibitors (e.g., targeting Anaplastic Lymphoma Kinase, ALK). The diagram below illustrates the downstream biological impact of a successfully synthesized carbazole API.
Figure 2: Mechanism of action for carbazole-derived ALK inhibitors disrupting oncogenic signaling.
References
Title: The Role of Boronic Acids in Pharmaceutical Synthesis and Drug Discovery
Source: NINGBO INNO PHARMCHEM CO.,LTD.
URL: [Link]
Title: Carbazole Boronic Acids: Essential Building Blocks for Organic Synthesis
Source: NINGBO INNO PHARMCHEM CO.,LTD.
URL: [Link]
Title: Product Class 15: Carbazoles (Science of Synthesis)
Source: Thieme E-Books
URL: [Link]
Title: Supporting Information for Carbazole and Naphthol Derivatives
Source: Royal Society of Chemistry (RSC.org)
URL: [Link]
Technical Support Center: Chromatography Purification of 6-(1,3,2-Dioxaborolan-2-YL)-9-methyl-9H-carbazol-2-OL
Welcome to the Technical Support Center. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals facing challenges in the isolation and purification of 6-(1,3,2-Dioxa...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals facing challenges in the isolation and purification of 6-(1,3,2-Dioxaborolan-2-YL)-9-methyl-9H-carbazol-2-OL .
Purifying this specific carbazole derivative via standard silica gel column chromatography presents a trifecta of structural challenges:
The Pinacol Boronate Ester (Bpin): The empty p-orbital on the boron atom is highly susceptible to nucleophilic attack by the acidic silanol (Si-OH) groups on standard silica gel. This interaction frequently leads to the hydrolysis of the ester back to the free boronic acid or irreversible covalent anchoring to the stationary phase[1][2].
The C2-Hydroxyl (-OH) Group: This moiety acts as a strong hydrogen bond donor. On unmodified silica, it causes severe tailing, broadening the elution band and compromising fraction purity.
The 9-Methyl-9H-carbazole Core: This highly conjugated, planar aromatic system facilitates strong
π−π
stacking interactions, often resulting in co-elution with structurally similar aromatic impurities (e.g., deborylated starting materials)[3][4].
Troubleshooting Guides & FAQs
Q1: My crude product streaks severely from the baseline to the solvent front on a standard silica TLC plate, even with 100% Ethyl Acetate. What is causing this?Causality: Streaking in this context is rarely a simple polarity issue; it is a chemical degradation problem. It indicates that the Bpin group is actively hydrolyzing on the acidic silica plate, and the resulting free boronic acid, combined with the C2-hydroxyl group, is hydrogen-bonding strongly to the stationary phase[5].
Solution: You must mask the Lewis/Brønsted acidic sites of the silica. Before running a column, validate your solvent system using Boric Acid-impregnated silica gel (B-silica) TLC plates. By pre-saturating the silica's binding sites with boric acid, you prevent the degradation of your target Bpin group[2][6].
Q2: I ran a standard flash column, but my mass recovery is less than 20%. Where did my product go?Causality: Your product underwent over-adsorption and covalent trapping. The electron-deficient boron atom accepted electron density from the silica's oxygen atoms, effectively anchoring the carbazole derivative to the column matrix[2][6].
Solution: Abandon standard unmodified silica gel for this substrate. Switch to B-silica or add 1-2% Triethylamine (TEA) to your eluent to neutralize the acidic silanols[4]. Additionally, ensure your column is run rapidly using forced air/nitrogen (flash chromatography) rather than gravity to minimize the residence time of the boronate ester on the column[7].
Q3: The target compound is co-eluting with a deborylated carbazole impurity. How can I improve the resolution?Causality: In standard non-polar/polar solvent systems (like Hexane/Ethyl Acetate), the large carbazole core dominates the retention factor (
Rf
)[3]. The polarity difference imparted by the Bpin group is often insufficient to separate it from its deborylated counterpart.
Solution: Optimize the solvent system by transitioning to a Toluene/Ethyl Acetate gradient. Toluene, being an aromatic solvent, actively competes for and disrupts the
π−π
stacking interactions between the carbazole core and the stationary phase, often yielding superior resolution for positional isomers and closely related aromatic impurities[3].
Quantitative Data: Stationary Phase Comparison
To select the optimal purification strategy, compare the performance metrics of various stationary phases when handling Bpin-carbazole-phenolic compounds:
Stationary Phase
Bpin Stability
-OH Tailing
Resolution of Aromatic Impurities
Recommendation
Standard Silica Gel
Poor (High hydrolysis risk)
Severe
Good
Avoid for this specific compound.
Boric Acid-Impregnated Silica (B-Silica)
Excellent
Moderate
Moderate
Primary Recommendation for high mass recovery[2][6].
Protocol A: Preparation of Boric Acid-Impregnated Silica Gel (B-Silica)
This self-validating protocol ensures the stationary phase is fully passivated before the crude mixture is introduced, maximizing mass recovery[2][7].
Dissolution: In a large Erlenmeyer flask, dissolve 28.0 g of boric acid in 550 mL of absolute ethanol at room temperature[7].
Impregnation: Add 300 mL of standard flash silica gel (200-300 mesh) to the ethanolic boric acid solution. Stir the slurry gently for exactly 2 hours at room temperature[7].
Filtration: Filter the treated silica gel using a large Büchner funnel under a vacuum. Wash the filter cake with fresh ethanol (3 x 200 mL) to remove unbound boric acid[7].
Drying (Critical Step): Allow the silica gel to dry overnight on the vacuum filtration setup. Transfer the powder to a wide glass dish and dry in an oven at 100 °C for 48 hours to ensure complete removal of residual ethanol and moisture[7].
Protocol B: Flash Column Chromatography using B-Silica
Column Packing: Pack a glass column with the prepared B-silica using the slurry method with your initial, least polar eluent (e.g., 95:5 Toluene/Ethyl Acetate)[3]. Ensure the bed is uniform and free of air bubbles.
Sample Loading: Dissolve the crude 6-(1,3,2-Dioxaborolan-2-YL)-9-methyl-9H-carbazol-2-OL in a minimal amount of Dichloromethane (DCM). Add a small amount of B-silica to the solution and evaporate the DCM under reduced pressure to obtain a dry, free-flowing powder (Dry Loading)[3].
Elution: Load the dry powder evenly onto the top of the column bed. Elute rapidly using a gradient of Toluene/Ethyl Acetate (e.g., 95:5 to 80:20).
Fraction Monitoring: Monitor the fractions exclusively using B-silica TLC plates to prevent false-positive degradation readings during analysis[6].
Workflow Visualization
Workflow for diagnosing and resolving chromatography issues for Bpin-carbazole derivatives.
References
Technical Support Center: Purification of 1H-Dibenzo(a,i)carbazole by Column Chromatography. Benchchem. 3
Technical Support Center: Purification of 1H-Benzo[c]carbazole Derivatives. Benchchem. 4
Oka, N., et al. "Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions." Organic Letters, 2022.1
Hitosugi, J., et al. "A Facile Chromatographic Method for Purification of Pinacol Boronic Esters." Chemistry Letters, 2012. 2
Supporting Information: Procedure for Boric Acid Impregnated Silica Gel. The Royal Society of Chemistry. 7
Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. Organic Chemistry Portal. 8
A Comparative Guide to the 1H and 13C NMR Reference Spectra of 6-(1,3,2-Dioxaborolan-2-YL)-9-methyl-9H-carbazol-2-OL
Introduction Carbazole derivatives are a significant class of heterocyclic compounds widely explored in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical proper...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
Carbazole derivatives are a significant class of heterocyclic compounds widely explored in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties. The title compound, 6-(1,3,2-Dioxaborolan-2-YL)-9-methyl-9H-carbazol-2-OL, incorporates several key functional groups: a carbazole core, a hydroxyl group at the 2-position, a methyl group at the 9-position (the nitrogen atom), and a boronic acid pinacol ester at the 6-position. The boronic acid moiety makes it a valuable intermediate for further functionalization via cross-coupling reactions, such as the Suzuki-Miyaura coupling. Accurate spectral characterization is paramount for confirming the successful synthesis and purity of this and related molecules.
This guide will deconstruct the molecule into its core fragments and analyze the NMR spectra of corresponding known compounds. By understanding the influence of each substituent on the chemical shifts and coupling patterns of the carbazole scaffold, we can build a reliable prediction of the 1H and 13C NMR spectra for the target molecule.
Predicted 1H and 13C NMR Spectra of 6-(1,3,2-Dioxaborolan-2-YL)-9-methyl-9H-carbazol-2-OL
The predicted NMR data is based on the analysis of the spectra of 2-hydroxycarbazole, 9-methylcarbazole, and various carbazole-boronic acid pinacol esters. The expected chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
Predicted 1H NMR Data (in DMSO-d6, 400 MHz)
Chemical Shift (δ) ppm
Multiplicity
Integration
Assignment
~9.5
br s
1H
OH (Phenol)
~8.2
s
1H
H-5
~7.8
d
1H
H-7
~7.5
d
1H
H-8
~7.4
d
1H
H-4
~7.1
d
1H
H-1
~6.9
dd
1H
H-3
3.8
s
3H
N-CH3
1.3
s
12H
B-pinacol CH3
Predicted 13C NMR Data (in DMSO-d6, 100 MHz)
Chemical Shift (δ) ppm
Assignment
~155
C-2
~142
C-4a
~140
C-8a
~126
C-9a
~125
C-5
~123
C-7
~120
C-8
~118
C-4
~112
C-1
~110
C-3
~108
C-5a
~84
B-pinacol C
~30
N-CH3
~25
B-pinacol CH3
(C-6)
Signal for carbon attached to boron is often broad and may not be observed.
Comparative Spectral Analysis
To arrive at the predicted spectra, we will examine the NMR data of key structural analogs.
The Carbazole Core: 2-Hydroxycarbazole and 9-Methylcarbazole
The foundational structure is the carbazole nucleus. The introduction of a hydroxyl group at C-2 and a methyl group at N-9 significantly influences the electronic environment and, consequently, the NMR spectra.
2-Hydroxycarbazole: The electron-donating hydroxyl group will shield the ortho and para protons, shifting them upfield. The 1H NMR spectrum of 2-hydroxycarbazole shows aromatic protons in the range of 6.8-8.0 ppm.[1][2]
9-Methylcarbazole: The methyl group at the nitrogen atom typically resonates around 3.8-4.0 ppm in the 1H NMR spectrum.[3][4] Its presence simplifies the N-H region of the spectrum. In the 13C NMR, the N-CH3 carbon appears around 30 ppm.
The Boronic Ester Moiety: Carbazole-Boronic Acid Pinacol Esters
The dioxaborolan-2-yl group is an electron-withdrawing group, which will deshield the protons on the same aromatic ring.
Phenylboronic acid pinacol ester: As a simple analog, the pinacol protons appear as a sharp singlet at approximately 1.3 ppm in the 1H NMR spectrum.[5][6] The carbons of the pinacol group are observed around 84 ppm and 25 ppm in the 13C NMR spectrum.
Carbazole-3-boronic acid pinacol ester: While not the exact isomer, this compound provides insight into the effect of the boronic ester on the carbazole ring. The protons on the boronic ester-substituted ring are generally shifted downfield.
The Precursor: 6-Bromo-9-methyl-9H-carbazol-2-ol
The most direct comparison can be made with the immediate synthetic precursor, 6-bromo-9-methyl-9H-carbazol-2-ol. While the specific NMR data for this compound was not found in the initial search, its synthesis is documented, suggesting such data exists.[7] The bromine atom at C-6 would have a distinct electronic effect on the aromatic protons. The conversion of the bromo-substituent to a boronic ester via a Miyaura borylation would lead to predictable changes in the chemical shifts of the protons on that ring.
Experimental Protocols
Synthesis of 6-(1,3,2-Dioxaborolan-2-YL)-9-methyl-9H-carbazol-2-OL via Miyaura Borylation
This protocol is a general procedure for the Miyaura borylation of an aryl bromide.[8][9][10][11][12]
The Practitioner's Guide to Carbazole-Based Boronic Acids: A Comparative Analysis of Reactivity in Suzuki-Miyaura Cross-Coupling
In the landscape of modern synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of carbon-carbon bonds, particularly in the synthesis of complex biaryl syst...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of modern synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of carbon-carbon bonds, particularly in the synthesis of complex biaryl systems integral to pharmaceuticals and organic electronics.[1][2] The choice of the organoboron reagent is a critical parameter that can dictate the efficiency, yield, and practicality of this transformation. This guide provides an in-depth, objective comparison of the reactivity of two classes of carbazole-based boron reagents: the protected 6-(1,3,2-Dioxaborolan-2-YL)-9-methyl-9H-carbazol-2-OL (a boronate ester) and the archetypal carbazole boronic acid. This analysis is tailored for researchers, scientists, and drug development professionals seeking to make informed decisions in their synthetic strategies.
The Fundamental Trade-Off: Reactivity vs. Stability
At the heart of the comparison between boronic acids and their boronate ester counterparts lies a well-established trade-off between reactivity and stability.[3]
Carbazole boronic acids are generally considered more reactive in Suzuki-Miyaura couplings.[4] This heightened reactivity is attributed to the Lewis acidic nature of the boronic acid moiety, which facilitates the crucial transmetalation step in the catalytic cycle.[2] However, this reactivity comes at the cost of diminished stability. Boronic acids are susceptible to various decomposition pathways, including oxidation and protodeboronation, particularly under the aqueous basic conditions often employed in these reactions.[3] This instability can impact their shelf-life and may lead to the formation of unwanted byproducts, such as homocoupled dimers.[5]
Carbazole boronate esters , such as the pinacol ester 6-(1,3,2-Dioxaborolan-2-YL)-9-methyl-9H-carbazol-2-OL, offer significantly enhanced stability.[1] They are often crystalline solids that are easier to handle, purify via standard column chromatography, and store for extended periods.[3] This robustness makes them particularly well-suited for multi-step syntheses and high-throughput screening applications where reagent longevity and purity are paramount. The trade-off for this stability is often a perceived lower reaction rate compared to the parent boronic acid. It is widely believed that many boronate esters hydrolyze in situ to the more reactive boronic acid under the reaction conditions, although direct transmetalation from the ester is also a possibility.[3]
Note: The yields and reaction conditions are as reported in the cited literature. Direct comparison should be approached with caution due to variations in substrates, catalyst systems, and reaction parameters.
From the presented data, it is evident that both carbazole boronic acids and their pinacol esters are effective nucleophiles in Suzuki-Miyaura cross-coupling reactions, capable of producing high yields of the desired biaryl products. The choice between the two often depends on the specific requirements of the synthesis. For rapid, high-yielding reactions where the boronic acid can be used shortly after preparation, the free boronic acid may be advantageous. Conversely, for complex, multi-step syntheses where stability and ease of handling are critical, the boronate ester is often the superior choice.
Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a palladium(0)/palladium(II) catalytic cycle. Understanding this cycle is crucial for optimizing reaction conditions and troubleshooting unexpected outcomes.
Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction.
The cycle initiates with the oxidative addition of an aryl halide to a Pd(0) complex, forming a Pd(II) species. This is followed by transmetalation, where the organic group from the boron reagent is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid or boronate ester.[2] Finally, reductive elimination from the resulting diorganopalladium(II) complex yields the desired biaryl product and regenerates the active Pd(0) catalyst.[1]
Experimental Protocols
To provide a practical context for the preceding discussion, detailed, step-by-step methodologies for the synthesis of a representative carbazole boronate ester and its subsequent use in a Suzuki-Miyaura coupling are presented below.
Synthesis of (9-Hexylcarbazole-3-yl)boronic acid pinacol ester
This protocol is adapted from the synthesis of similar carbazole boronate esters.[3]
Figure 2: Workflow for the Synthesis of a Carbazole Boronate Ester.
To a solution of 3-bromo-9-hexylcarbazole (1.0 eq) in 1,4-dioxane, add bis(pinacolato)diboron (1.1 eq), potassium acetate (3.0 eq), and Pd(dppf)Cl₂ (0.03 eq).
Degas the reaction mixture by bubbling argon through the solution for 15 minutes.
Heat the mixture at 90 °C under an argon atmosphere for 24 hours.
Cool the reaction to room temperature and dilute with water.
Extract the aqueous layer with dichloromethane (3 x volumes).
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford the desired (9-hexylcarbazole-3-yl)boronic acid pinacol ester.
General Procedure for Suzuki-Miyaura Coupling
This is a general protocol that can be adapted for both carbazole boronic acids and their pinacol esters.[10]
Materials:
Carbazole boronic acid or boronate ester (1.2 eq)
Aryl halide (1.0 eq)
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
Base (e.g., K₂CO₃, 2.0 eq)
Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)
Procedure:
In a reaction vessel, combine the carbazole boron reagent, aryl halide, palladium catalyst, and base.
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
Add the degassed solvent system via syringe.
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
Cool the reaction to room temperature and add water.
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography or recrystallization.
Conclusion and Recommendations
The choice between 6-(1,3,2-Dioxaborolan-2-YL)-9-methyl-9H-carbazol-2-OL (a boronate ester) and a carbazole boronic acid is not a matter of one being definitively superior to the other, but rather a strategic decision based on the specific demands of the synthetic task.
Choose a carbazole boronic acid when:
Maximizing the reaction rate is the primary objective.
The reagent can be synthesized and used in a short timeframe.
The potential for decomposition can be mitigated through careful control of reaction conditions.
Choose a carbazole boronate ester when:
Stability, ease of handling, and long-term storage are critical.
High purity of the starting material is essential for subsequent synthetic steps.
The reaction is part of a multi-step synthesis or an automated workflow where reagent robustness is paramount.
By understanding the inherent reactivity-stability trade-off and leveraging the appropriate experimental protocols, researchers can effectively harness the power of both carbazole boronic acids and their boronate esters to achieve their synthetic goals with greater efficiency and success.
References
Reddy, T. J., et al. (2003). Coupling of Aryl Halides with Aryl Boronic Acids with P(C6H5)(2-C6H4Cl)2 as the Supporting Ligand. Organometallics, 22(17), 3446-3450. [Link]
Kanchani, J., & Subha, M. C. S. (2021). Synthesis of Carbazole-1&3-Acids by using Suzuki Coupling followed by Cadagon Reductive Cyclization. Der Pharma Chemica, 13(3), 1-5. [Link]
CN112321622A - Preparation method of N-aryl carbazole-3-boric acid. (2021).
Aydemir, M., et al. (2020). Synthesis of novel multifunctional carbazole-based molecules and their thermal, electrochemical and optical properties. Beilstein Journal of Organic Chemistry, 16, 1083-1092. [Link]
Consensus Academic Search Engine. Suzuki Reaction General Procedure. [Link]
Lee, H. G., et al. (2012). A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. Organic Letters, 14(17), 4474-4477. [Link]
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5553-5557. [Link]
Caruso, A., et al. (2008). Efficient and Simple Synthesis of 6-Aryl-1,4-dimethyl-9H-carbazoles. ResearchGate. [Link]
Chahar Beniwal, S., & Virmani, T. (2023). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF NOVEL CARBAZOLE BORONIC ACID DERIVATIVES IN THE TREATMENT OF BREAST CANCER. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 14(4), 1992-2001. [Link]
Humphrey, J. M., & Aggarwal, V. K. (2004). Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. Partner Role Swapping and Heterocycle Protection. The Journal of Organic Chemistry, 69(21), 7276-7287. [Link]
Xu, D., et al. (2025). Copper-Catalyzed Suzuki-Miyaura Coupling of Unactivated Alkyl Halides with Arylborons. Organic Syntheses, 102, 81-99. [Link]
Niknam, K., et al. (2020). Copper-catalyzed Ligand-Free Suzuki–Miyaura Coupling Reaction of Aryl Halides with Arylboronic Acid. Journal of Medicinal and Chemical Sciences, 3(3), 221-228. [Link]
Gao, P., et al. (2017). General Method for the Suzuki–Miyaura Cross-Coupling of Primary Amide-Derived Electrophiles Enabled by [Pd(NHC)(cin)Cl] at Room Temperature. Organic Letters, 19(24), 6574-6577. [Link]
Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(5), 7542-7566. [Link]
Li, J.-H., et al. (2011). A highly efficient and recyclable water-soluble palladium catalyst for the Suzuki–Miyaura coupling reaction of aryl bromides containing a carboxyl group in water at room temperature. Organic & Biomolecular Chemistry, 9(13), 4819-4824. [Link]
Organic Syntheses. (2014). α-CHIRAL ALCOHOLS FROM ALKYL BORONIC ESTERS. [Link]
Kotha, S., et al. (2018). Synthesis of carbazolyl boronic acid pinacol ester 73. ResearchGate. [Link]
Szymański, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2339-2347. [Link]
Logvinov, A. A., et al. (2025). Suzuki-Miyaura Coupling of Pinacolboronic Esters Catalyzed by a Well-Defined Palladium N-Heterocyclic Carbene (NHC) Catalyst. ACS Medicinal Chemistry Letters, 16(6), 1170-1174. [Link]
Fors, B. P., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(38), 14116-14126. [Link]
Kanchani, J., & Subha, M. C. S. (2021). Synthesis of Carbazole-1&3-acids by using Suzuki coupling followed by Cadagon Reductive cyclization. Der Pharma Chemica. [Link]
Biffis, A., et al. (2018). Product yields in Suzuki–Miyaura reaction of 4-bromoanisole with phenylboronic acid catalyzed by 1–3. ResearchGate. [Link]
Murphy, C. L. W. (2012). Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. eScholarship, University of California. [Link]
Reddit. (2022). Tips on increasing yield of Miyaura coupling reaction? r/OrganicChemistry. [Link]
Smith, C. J., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(40), 29184-29188. [Link]
Smith, C. J., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. Semantic Scholar. [Link]
Comparative Guide: Boronic Acid vs. Pinacol Ester Efficiency in 9-Methyl-9H-carbazol-2-ol Derivative Synthesis
As the demand for high-purity organic semiconductors and novel therapeutic agents grows, the synthesis of 9-methyl-9H-carbazol-2-ol derivatives via palladium-catalyzed Suzuki-Miyaura cross-coupling has become a cornersto...
Author: BenchChem Technical Support Team. Date: April 2026
As the demand for high-purity organic semiconductors and novel therapeutic agents grows, the synthesis of 9-methyl-9H-carbazol-2-ol derivatives via palladium-catalyzed Suzuki-Miyaura cross-coupling has become a cornerstone workflow. A critical decision in this synthetic route is the selection of the boron reagent: should one employ the highly reactive free boronic acid or the highly stable pinacol ester (Bpin)?
Drawing on mechanistic principles and field-proven data, this guide objectively compares the efficiency, stability, and practical handling of both reagents to help researchers optimize their synthetic pipelines.
Mechanistic Causality: Reactivity vs. Stability
The efficiency of a Suzuki-Miyaura coupling is largely dictated by the transmetalation step, where the organic fragment transfers from boron to the palladium(II) intermediate. The choice between a free boronic acid and a pinacol ester fundamentally alters the kinetics and thermodynamics of this step.
The Boronic Acid Advantage (Kinetic Reactivity):
Free 9-methyl-9H-carbazol-2-ylboronic acids possess a highly accessible, electron-deficient boron p-orbital. This lack of steric hindrance allows for rapid coordination with a base (such as hydroxide or carbonate) to form the strongly nucleophilic tetracoordinate boronate complex required for transmetalation[1]. Consequently, free boronic acids exhibit superior catalytic turnover rates. However, this exposed p-orbital is a double-edged sword; it makes the C-B bond highly susceptible to hydrolytic cleavage (protodeborylation) and drives the spontaneous dehydration of the acid into trimeric boroxines, which complicates precise stoichiometric control[2].
The Pinacol Ester Advantage (Thermodynamic Stability):
Conversely, the 9-methyl-9H-carbazol-2-ylboronic acid pinacol ester features bulky, electron-donating oxygen atoms that sterically shield the boron center. This significantly dampens the kinetic rate of transmetalation, as the bulky ester must either undergo slow, base-assisted hydrolysis to the free acid or form a highly sterically encumbered boronate intermediate[1]. However, this shielding imparts exceptional bench stability. Bpin derivatives do not form boroxines, resist protodeborylation, and uniquely allow for straightforward purification via standard silica gel chromatography without degradation—a critical advantage for maximizing isolated yields in multi-step syntheses[3].
Pathway Visualization
The following diagram illustrates how the structural differences between the two boron reagents force divergent transmetalation pathways within the catalytic cycle.
Fig 1: Divergent transmetalation pathways in the Suzuki-Miyaura coupling of carbazole derivatives.
Quantitative Performance Comparison
When synthesizing complex 9-methyl-9H-carbazol-2-ol derivatives, the theoretical kinetic advantage of boronic acids is often overshadowed by the practical handling benefits of pinacol esters. The table below summarizes the comparative performance metrics based on standard laboratory conditions.
Excellent (Easily purified via flash chromatography)
Protodeborylation Risk
High (Requires excess equivalents)
Low (1.0 - 1.1 equivalents sufficient)
Typical Isolated Yield
50% – 65%
75% – 90%
Self-Validating Experimental Protocols
To demonstrate the practical implications of these mechanistic differences, the following protocols outline the optimized conditions for coupling an aryl halide with both carbazole boron species. Each protocol is designed as a self-validating system, where the choice of solvent, base, and stoichiometry directly compensates for the inherent weaknesses of the chosen reagent.
Protocol A: Synthesis via Free Boronic Acid
Design Rationale: Because the free boronic acid is highly reactive but prone to degradation, this protocol utilizes a lower temperature but requires a stoichiometric excess of the boron reagent to offset protodeborylation losses.
Preparation : In a flame-dried Schlenk flask, combine the target aryl halide (1.0 mmol), 9-methyl-9H-carbazol-2-ylboronic acid (1.5 mmol, 0.5 eq excess required), and
Pd(PPh3)4
(0.05 mmol, 5 mol%).
Solvent & Base : Add a degassed mixture of Toluene/Ethanol (2:1 v/v, 15 mL) followed by an aqueous solution of
K2CO3
(2.0 M, 3.0 mmol).
Reaction : Heat the biphasic mixture to 80 °C under an argon atmosphere for 12 hours. The rapid transmetalation kinetics allow the reaction to proceed efficiently at this moderate temperature.
Workup : Cool to room temperature, extract with ethyl acetate (3 x 20 mL), wash with brine, and dry over anhydrous
Na2SO4
.
Purification : Concentrate in vacuo. Because degraded boronic acid byproducts streak heavily on silica, careful recrystallization (e.g., from DCM/Methanol) or reverse-phase chromatography is required to isolate the pure 9-methyl-9H-carbazol-2-ol derivative.
Protocol B: Synthesis via Pinacol Ester (Bpin)
Design Rationale: The Bpin ester is highly stable, allowing for precise 1:1 stoichiometry. However, to overcome the steric hindrance during transmetalation, a stronger base/ligand system and higher temperatures are employed.
Preparation : In a flame-dried Schlenk flask, combine the aryl halide (1.0 mmol), 9-methyl-9H-carbazol-2-ylboronic acid pinacol ester (1.1 mmol, minimal excess needed), and
Pd(dppf)Cl2
(0.05 mmol, 5 mol%).
Solvent & Base : Add degassed 1,4-Dioxane (10 mL) and an aqueous solution of
K3PO4
or
K2CO3
(2.0 M, 3.0 mmol).
Reaction : Heat the mixture to 100 °C under an argon atmosphere for 18 hours. The elevated temperature and the bidentate dppf ligand are critical to driving the sterically encumbered transmetalation step.
Workup : Cool to room temperature, filter the mixture through a short pad of Celite to remove palladium black, and extract with dichloromethane (3 x 20 mL).
Purification : Concentrate in vacuo. The crude mixture will be exceptionally clean due to the lack of degradation byproducts. Purify via standard silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to obtain the pure product in high yield.
Conclusion
While free 9-methyl-9H-carbazol-2-ylboronic acids offer superior kinetic reactivity, their inherent instability and purification challenges often result in lower isolated yields and tedious downstream processing. For the synthesis of high-value 9-methyl-9H-carbazol-2-ol derivatives—especially in optoelectronic or pharmaceutical applications where purity is paramount—the pinacol ester (Bpin) is the objectively superior reagent . By adjusting the catalytic system to utilize slightly higher temperatures and robust bidentate ligands, researchers can easily overcome the kinetic penalty of the Bpin group while fully leveraging its exceptional stability and ease of purification.
References
Title : Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations
Source : ACS Publications (Journal of the American Chemical Society)
URL : 1
Title : Selection of boron reagents for Suzuki–Miyaura coupling
Source : Chemical Society Reviews (RSC Publishing)
URL : 2
Title : Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions
Source : Organic Chemistry Portal (Organic Letters)
URL : 3
Spectroscopic characterization of cross-coupling products from 6-(1,3,2-Dioxaborolan-2-YL)-9-methyl-9H-carbazol-2-OL
Title: Comprehensive Guide to the Spectroscopic Characterization of Cross-Coupling Products from 6-(1,3,2-Dioxaborolan-2-YL)-9-methyl-9H-carbazol-2-OL Target Audience: Researchers, materials scientists, and drug developm...
Author: BenchChem Technical Support Team. Date: April 2026
Title: Comprehensive Guide to the Spectroscopic Characterization of Cross-Coupling Products from 6-(1,3,2-Dioxaborolan-2-YL)-9-methyl-9H-carbazol-2-OL
Target Audience: Researchers, materials scientists, and drug development professionals.
Strategic Overview: The Carbazole Scaffold in Advanced Materials
Carbazole derivatives are highly privileged scaffolds in both optoelectronics (e.g., OLEDs, photovoltaic cells) and medicinal chemistry due to their rigid, planar biphenyl-fused pyrrole structure, which provides exceptional hole-transporting capabilities and thermal stability[1].
When designing conjugated systems, 6-(1,3,2-Dioxaborolan-2-YL)-9-methyl-9H-carbazol-2-OL serves as an elite bifunctional building block. Its structural anatomy offers three distinct advantages over traditional alternatives:
The 6-BPin Group: A highly stable boronic ester primed for Suzuki-Miyaura cross-coupling, allowing for the precise extension of the
π
-conjugated system[2].
The 9-Methyl (N-Methyl) Group: Prevents unwanted N-arylation side reactions during transition-metal catalysis and disrupts intermolecular hydrogen bonding, dramatically increasing solubility in organic solvents compared to N-H carbazoles[3].
The 2-Hydroxyl (-OH) Group: Acts as a powerful electron-donating auxochrome. When the 6-position is coupled with an electron-deficient aryl group, the 2-OH group facilitates a strong "push-pull" Intramolecular Charge Transfer (ICT) state, significantly red-shifting the emission profile.
Workflow from cross-coupling to multimodal spectroscopic characterization.
To evaluate the spectroscopic properties of the coupled products, we must first synthesize a representative Donor-Acceptor (D-A) fluorophore. The following protocol describes the coupling of our title compound with 4-bromobenzonitrile.
Step-by-Step Methodology:
Preparation & Degassing: In a 50 mL Schlenk flask, combine 6-(1,3,2-Dioxaborolan-2-YL)-9-methyl-9H-carbazol-2-OL (1.0 equiv), 4-bromobenzonitrile (1.1 equiv), and
K2CO3
(3.0 equiv). Add a solvent mixture of 1,4-Dioxane/H2O (4:1 v/v).
Causality: Water is strictly required to hydrolyze the BPin ester into the active boronate complex, which is the actual species that undergoes transmetalation.
Atmospheric Control: Degas the mixture using three freeze-pump-thaw cycles.
Causality: Dissolved oxygen rapidly oxidizes the Pd(0) active catalyst to an inactive Pd(II) peroxo complex, leading to starting material recovery or homocoupling[4].
Catalyst Addition: Backfill with Argon and add
Pd(dppf)Cl2
(0.05 equiv).
Causality: The bidentate dppf ligand forces a cis-geometry on the Pd center, accelerating the reductive elimination step and preventing the degradation of the electron-rich carbazole core.
Reaction Execution: Heat the mixture to 90 °C for 12 hours.
Self-Validation Step: Monitor via TLC (Hexanes:EtOAc 3:1). The starting boronic ester exhibits a bright blue fluorescence under 365 nm UV light. As the reaction proceeds, a new spot with a distinct yellow/green emission will appear, instantly confirming the formation of the extended D-A conjugated system.
Isolation: Cool to room temperature, extract with dichloromethane, dry over
MgSO4
, and purify via silica gel chromatography.
Once the cross-coupled product is isolated, rigorous spectroscopic characterization is required to validate the structure and quantify its photophysical performance against alternative carbazole scaffolds.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the primary tool for structural elucidation. The success of the cross-coupling is definitively proven by the following spectral changes:
Disappearance of the BPin Signal: The starting material features a massive, sharp singlet at
δ
1.35 ppm (12H) corresponding to the tetramethyl groups of the dioxaborolane ring. The complete absence of this peak in the
1H
NMR spectrum of the product confirms full conversion.
Aromatic Shift Dynamics: The proton at the 7-position of the carbazole ring (ortho to the coupling site) will experience a significant downfield shift (e.g., from
δ
7.6 ppm to
δ
8.1 ppm) due to the deshielding anisotropic effect of the newly attached aryl ring.
Preservation of Functional Groups: The N-methyl group remains a sharp singlet at
δ
3.8 ppm, and the 2-OH proton appears as a broad exchangeable singlet at
δ
9.2 ppm (in DMSO-
d6
).
B. Photophysical Profiling (UV-Vis & Fluorescence)
The true value of utilizing the 2-OH-9-Me substituted carbazole becomes apparent during optical characterization. The electron-donating 2-OH group and the electron-withdrawing coupled aryl group create an ICT state.
Intramolecular charge transfer (ICT) pathway in the cross-coupled carbazole product.
Absorption (UV-Vis): The cross-coupled product exhibits a broad, unstructured absorption band around 365 nm, significantly red-shifted compared to the uncoupled precursor (~335 nm). This indicates extended
π
-conjugation across the newly formed C-C bond[3].
Emission (Fluorescence): The emission spectrum is highly sensitive to the presence of the 2-OH group. While a standard non-hydroxylated carbazole coupling product emits in the deep blue region (~420 nm), the 2-OH derivative emits in the green region (~485 nm) with a massive Stokes shift, characteristic of a relaxed ICT state.
Quantitative Performance Comparison
The table below objectively compares the spectroscopic properties of the 4-benzonitrile cross-coupled product derived from our title compound against products derived from alternative carbazole building blocks.
Spectroscopic Property
6-BPin-9-Me-Carbazol-2-ol (Uncoupled Precursor)
Product A (Coupled, 2-OH, 9-Me)
Product B (Coupled, No 2-OH, 9-Me)
Product C (Coupled, 2-OH, 9-H)
1H
NMR (BPin Signal)
1.35 ppm (s, 12H)
Absent
Absent
Absent
UV-Vis
λmax
(
CHCl3
)
335 nm
365 nm
345 nm
360 nm
Emission
λmax
(
CHCl3
)
380 nm
485 nm
420 nm
470 nm (Broad)
Stokes Shift
45 nm
120 nm
75 nm
110 nm
Quantum Yield (
Φ
)
0.35
0.72
0.55
0.40 (ACQ observed)
Solubility (
CHCl3
)
High
High
High
Low
Key Takeaways from the Data:
Superior Quantum Yield: Product A (derived from the title compound) achieves the highest quantum yield (0.72). The N-methyl group prevents the Aggregation-Caused Quenching (ACQ) that plagues Product C (N-H variant) by sterically hindering tight
π
Tunable Emission: The presence of the 2-OH group in Product A induces a massive 120 nm Stokes shift compared to Product B. This minimizes self-absorption, making the title compound's derivatives vastly superior for applications in fluorescence microscopy and OLED emissive layers.
Conclusion
The spectroscopic characterization of cross-coupling products derived from 6-(1,3,2-Dioxaborolan-2-YL)-9-methyl-9H-carbazol-2-OL proves it to be a superior building block compared to its non-methylated or non-hydroxylated counterparts. By utilizing a robust, self-validating Suzuki-Miyaura protocol, researchers can reliably generate advanced D-A fluorophores. Subsequent NMR and optical profiling confirm that the synergistic combination of the N-methyl solubility enhancer and the 2-OH auxochrome results in materials with exceptional quantum yields, large Stokes shifts, and highly tunable ICT emissions.
References
2,7-Carbazole-Based Conjugated Polymers for Blue, Green, and Red Light Emission | Macromolecules - ACS Publications. 2